molecular formula C12H16BrNO2S B12084983 1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine

1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine

Cat. No.: B12084983
M. Wt: 318.23 g/mol
InChI Key: NPAAFVQLMWXNMZ-UHFFFAOYSA-N
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Description

1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-bromo-2-ethylphenylsulfonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the sulfonyl group imparts unique chemical properties to the molecule, making it a valuable scaffold for the development of new bioactive compounds.

Preparation Methods

The synthesis of 1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine typically involves the reaction of 4-bromo-2-ethylbenzenesulfonyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These optimizations might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

Common reagents for these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents such as hydrogen peroxide for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine include other pyrrolidine derivatives with different substituents on the aromatic ring. For example:

    1-((4-Chloro-2-ethylphenyl)sulfonyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.

    1-((4-Methyl-2-ethylphenyl)sulfonyl)pyrrolidine: Contains a methyl group instead of bromine.

    1-((4-Fluoro-2-ethylphenyl)sulfonyl)pyrrolidine: Features a fluorine atom in place of bromine.

These compounds share similar chemical properties but differ in their reactivity and potential applications due to the nature of the substituents. The presence of different halogens or alkyl groups can significantly influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

Molecular Formula

C12H16BrNO2S

Molecular Weight

318.23 g/mol

IUPAC Name

1-(4-bromo-2-ethylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C12H16BrNO2S/c1-2-10-9-11(13)5-6-12(10)17(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3

InChI Key

NPAAFVQLMWXNMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCC2

Origin of Product

United States

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